molecular formula C29H31BrN4O8 B12758056 methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134106-75-5

methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

Cat. No.: B12758056
CAS No.: 134106-75-5
M. Wt: 643.5 g/mol
InChI Key: JILNPPDAXLHKAM-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and introduction of the bromomethyl and carbamoyloxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group at the bromomethyl position.

Scientific Research Applications

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Its reactivity and functional groups make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(chloromethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
  • Methyl 8-(iodomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

Uniqueness

The uniqueness of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. The presence of the bromomethyl group, in particular, allows for unique reactivity patterns compared to its chloro- and iodo- counterparts.

Properties

CAS No.

134106-75-5

Molecular Formula

C29H31BrN4O8

Molecular Weight

643.5 g/mol

IUPAC Name

methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

InChI

InChI=1S/C29H31BrN4O8/c1-13-20(28(36)41-7)22-21-15(11-30)12-34(17(21)10-18(24(22)31-13)42-29(37)33(2)3)27(35)16-8-14-9-19(38-4)25(39-5)26(40-6)23(14)32-16/h8-10,15,31-32H,11-12H2,1-7H3

InChI Key

JILNPPDAXLHKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC

Origin of Product

United States

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